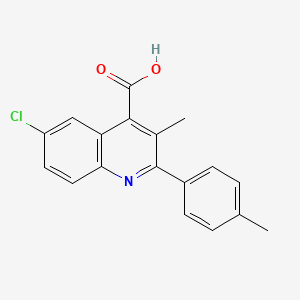

6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

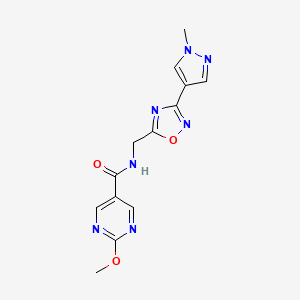

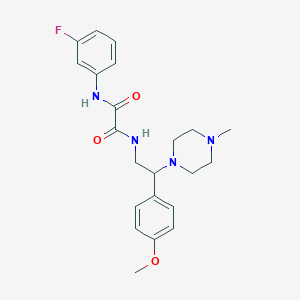

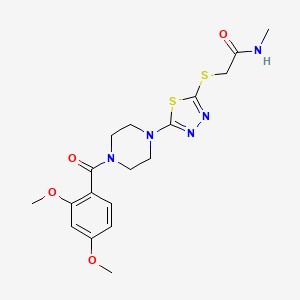

“6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H12ClNO2 . It has a molecular weight of 297.74 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid”, has been a topic of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The InChI code for “6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is 1S/C17H12ClNO2/c1-10-3-2-4-11(7-10)16-9-14(17(20)21)13-8-12(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21) .Physical And Chemical Properties Analysis

“6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a solid compound . It has a molecular weight of 297.74 .Wissenschaftliche Forschungsanwendungen

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . Many new therapeutic agents have been developed using the quinoline nucleus .

Industrial and Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It’s an essential heterocyclic compound that’s used in various chemical reactions .

Antimalarial Activity

Quinoline derivatives have been found to have antimalarial activity . They form an important class of heterocyclic compounds for new drug development .

Anticancer Activity

Quinoline derivatives are known to be biologically active compounds possessing several pharmacological activities, including anticancer activity . For example, certain quinoline derivatives have been used in the treatment of breast cancer .

Antibacterial Activity

Quinoline has been found to have antibacterial activity . This makes it a potential candidate for the development of new antibacterial drugs .

Anti-inflammatory Activity

Certain quinoline derivatives have been found to have strong anti-inflammatory activity . For example, a quinoline derivative synthesized by Baba et al. showed strong anti-inflammatory activity in an adjuvant arthritis rat model .

Wirkmechanismus

Mode of Action

The exact mode of action of 6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid Quinoline derivatives have been known to interact with their targets, causing changes at the molecular level .

Biochemical Pathways

The biochemical pathways affected by 6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid Quinoline derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways affected by this compound need further investigation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid Some studies suggest that quinoline derivatives can cause DNA fragmentation in certain cell lines

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .

Eigenschaften

IUPAC Name |

6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-3-5-12(6-4-10)17-11(2)16(18(21)22)14-9-13(19)7-8-15(14)20-17/h3-9H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXLGXCGLDAXDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2703372.png)

![methyl 1-(2-cyanoethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2703380.png)

![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylbut-2-ynamide](/img/structure/B2703381.png)

![1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2703383.png)

![5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B2703385.png)

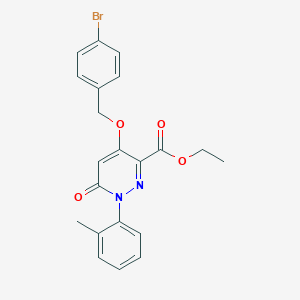

![Ethyl 4-[(2-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2703387.png)

![1-[1-[2-(Dimethylsulfamoylamino)ethyl]-6-oxopyridazin-3-yl]indole](/img/structure/B2703394.png)